molecular formula C14H11FO2 B3087912 4-Fluoro-2-(4-methylphenyl)benzoic acid CAS No. 1178258-53-1

4-Fluoro-2-(4-methylphenyl)benzoic acid

Cat. No.: B3087912
CAS No.: 1178258-53-1
M. Wt: 230.23 g/mol
InChI Key: XIPLQNIWOWBSOM-UHFFFAOYSA-N
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Description

Structural Classifications and Significance of Substituted Benzoic Acids and Biphenyls

4-Fluoro-2-(4-methylphenyl)benzoic acid can be classified based on its core structural components: a substituted benzoic acid and a biphenyl (B1667301) derivative.

Substituted Benzoic Acids: Benzoic acid and its derivatives are a fundamental class of aromatic compounds characterized by a benzene (B151609) ring attached to a carboxyl group. The presence of substituents on the benzene ring can significantly alter the compound's physical and chemical properties. In the case of this compound, the fluorine atom at the 4-position and the 4-methylphenyl group at the 2-position are key modulators of its properties. Fluorine, being a highly electronegative atom, can influence the acidity of the carboxylic acid group and the electron density of the aromatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-(4-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)13-8-11(15)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPLQNIWOWBSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681114
Record name 5-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178258-53-1
Record name 5-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Fluoro 2 4 Methylphenyl Benzoic Acid

Classical Synthetic Approaches and Adaptations

Traditional methods for forming the biaryl scaffold of the target compound are foundational in organic synthesis. These approaches often involve multi-step sequences and have been adapted over time to improve yields and substrate scope.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing C-C bonds between sp²-hybridized carbon atoms, making them ideal for synthesizing biaryl compounds like 4-Fluoro-2-(4-methylphenyl)benzoic acid.

The Suzuki-Miyaura coupling is a prominent method that involves the reaction of an aryl halide or triflate with an organoboron compound, typically a boronic acid or ester. nih.govmdpi.com For the synthesis of the target molecule, this would typically involve coupling a derivative of 4-fluorobenzoic acid with 4-methylphenylboronic acid. A common strategy is to use a halo-substituted benzoic acid ester, such as methyl 2-bromo-4-fluorobenzoate, as the electrophilic partner. The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base to facilitate the transmetalation step. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Component Example Purpose
Aryl Halide Methyl 2-bromo-4-fluorobenzoate Electrophilic coupling partner
Organoboron Reagent 4-Methylphenylboronic acid Nucleophilic coupling partner
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Facilitates oxidative addition and reductive elimination
Base K₂CO₃, Na₃PO₄, or Cs₂CO₃ Activates the organoboron species

| Solvent | Toluene (B28343), Dioxane, or DMF/Water | Solubilizes reactants and facilitates reaction |

Following the coupling reaction to form the biaryl ester, a standard hydrolysis step is performed to yield the final carboxylic acid product.

Negishi-type reactions offer an alternative cross-coupling strategy, utilizing organozinc reagents. These reactions are known for their high reactivity and tolerance of functional groups. The synthesis of the non-fluorinated analog, 2-(4-methylphenyl)benzoic acid, has been achieved by coupling a sulfonic derivative of a benzoate (B1203000) with a 4-methylphenylzinc halide. google.com This methodology can be adapted for the synthesis of the fluorinated target. The key step involves the reaction between an activated 4-fluorobenzoic acid derivative (e.g., methyl 4-fluoro-2-(methylsulfonyloxy)benzoate) and a pre-formed organozinc compound like p-tolylzinc bromide, catalyzed by a palladium or nickel complex. google.com

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for forming carbon-carbon bonds via electrophilic aromatic substitution. mdpi.com While a direct Friedel-Crafts acylation to form the target compound in a single step is not feasible due to the molecule's structure, a multi-step strategy can be employed.

One hypothetical pathway begins with the Friedel-Crafts acylation of a suitable substrate, such as 1-fluoro-4-methylbenzene, with a cyclic anhydride (B1165640) like phthalic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction would produce a keto-acid intermediate. Subsequent chemical transformations, such as reduction of the ketone and other functional group manipulations, would be required to arrive at the final this compound structure. The regioselectivity of the initial acylation step is a critical factor that must be controlled. google.com

Nucleophilic Aromatic Substitution (SNAr) provides another classical route for forming aryl-aryl bonds, although it is less common for this specific target than cross-coupling. This pathway requires a highly electron-deficient aromatic ring that can be attacked by a nucleophile.

For this synthesis, a suitable precursor would be a benzoic acid derivative with a strong electron-withdrawing group and a good leaving group, such as 2,4-difluorobenzoic acid or 2-nitro-4-fluorobenzoic acid. This substrate could then be reacted with a potent p-tolyl nucleophile, such as one derived from a Grignard reagent (p-tolylmagnesium bromide) or an organolithium compound, often in the presence of a copper catalyst. The fluorine atom at the 2-position, activated by the carboxylic acid (or ester) and the other electron-withdrawing group, would be displaced by the p-tolyl nucleophile. Subsequent removal or transformation of the activating group would be necessary to yield the final product.

The synthesis of carboxylic acids via the hydrolysis of nitrile precursors is a robust and reliable method. google.com For this compound, the immediate precursor would be 4-Fluoro-2-(4-methylphenyl)benzonitrile. This key intermediate can be efficiently synthesized using cross-coupling reactions, paralleling the methods used for the benzoic acid esters. For instance, a Suzuki or Negishi coupling between 2-chloro-4-fluorobenzonitrile (B42565) and a 4-methylphenyl organometallic reagent can form the desired biaryl nitrile. google.com

Once the 4-Fluoro-2-(4-methylphenyl)benzonitrile is obtained, it can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution followed by acidic workup, is commonly employed to convert the nitrile group (-CN) into a carboxylate salt, which is then protonated to give the final benzoic acid product. google.com

Modern and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing waste, and shortening reaction times. These modern protocols are often adaptations of classical methods, enhanced by new technologies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rasayanjournal.co.in By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly to temperatures higher than those achievable with conventional heating, often leading to dramatic reductions in reaction time and improvements in yield. nih.govmdpi.com

Many of the classical reactions described above, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, are well-suited for microwave assistance. A conventional Suzuki reaction that might take several hours to reach completion can often be finished in a matter of minutes under microwave irradiation. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Reaction Times for Similar Transformations

Reaction Type Conventional Method Time Microwave-Assisted Time
Suzuki Coupling 4 - 24 hours 5 - 30 minutes
Ester Hydrolysis 1 - 12 hours 5 - 20 minutes

| Nitrile Hydrolysis | 2 - 18 hours | 10 - 40 minutes |

Catalytic Transformations and Their Optimization

The primary route for synthesizing this compound and its analogs involves metal-catalyzed cross-coupling reactions. These methods are favored for their efficiency and functional group tolerance. Key catalytic systems include palladium and copper-based catalysts.

Palladium-Catalyzed Cross-Coupling: The Suzuki coupling reaction is a prominent method, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this would typically involve the coupling of a 2-halide-4-fluorobenzoic acid derivative with 4-methylphenylboronic acid. A patent for a similar, non-fluorinated compound, methyl 2-(4-methylphenyl)benzoate, details a process using palladium chloride and triphenylphosphine (B44618) as the catalytic system. google.com The optimization of such reactions often involves screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligands (e.g., phosphines), bases (e.g., K₂CO₃, Na₂CO₃), and solvents to achieve high yields. google.com

Copper-Catalyzed Cross-Coupling: The Ullmann reaction represents an older but still relevant copper-catalyzed method. While traditionally used for forming carbon-oxygen or carbon-nitrogen bonds, it can also be applied to carbon-carbon bond formation. The synthesis of the analogous compound 4-Fluoro-2-(phenylamino)benzoic acid was achieved by reacting 2-bromo-4-fluorobenzoic acid with aniline (B41778) using a copper catalyst at elevated temperatures. nih.govresearchgate.net This demonstrates the utility of copper catalysis in functionalizing the 2-position of a 4-fluorobenzoic acid core.

The choice of catalyst and reaction conditions is critical for minimizing side reactions and maximizing the yield of the desired product.

Green Chemistry Initiatives in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. In the context of synthesizing this compound, green chemistry initiatives focus on several key areas:

Solvent Selection: A significant effort in optimizing cross-coupling reactions is the replacement of traditional volatile organic solvents (VOCs) like benzene (B151609) or toluene with more environmentally friendly alternatives. Research into related oxidative coupling reactions has shown that acetonitrile (B52724) can provide a good balance between reaction efficiency and being a "greener" solvent choice compared to dichloromethane. scielo.br The use of aqueous solvent systems is also a major goal in green chemistry.

Atom Economy: The ultimate source of fluorine for all organofluorine compounds is mined fluorspar (CaF₂), which is converted into anhydrous hydrogen fluoride (B91410) (aHF). rsc.org Synthetic routes that utilize fluorine atoms efficiently are preferred. Reactions like cross-coupling have high atom economy compared to classical methods that may involve multiple protection-deprotection steps or the use of stoichiometric reagents that are not incorporated into the final product.

Catalyst Efficiency: Developing catalysts that are effective at very low loadings (high turnover numbers) reduces the amount of residual metal in the final product and minimizes waste. Furthermore, using non-toxic and earth-abundant metals as catalysts is a growing area of research.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step to ensure a robust and high-yielding synthesis. Key parameters that are systematically varied include the choice of catalyst, solvent, base, temperature, and reaction time. For biaryl synthesis via cross-coupling, the interplay between these factors is crucial.

For instance, in a process to prepare methyl 2-(4-methylphenyl)benzoate, a close analog, reacting a sulfonic derivative with a 4-methylphenylzinc halide in the presence of a palladium-phosphine catalyst in tetrahydrofuran (B95107) (THF) resulted in a 91% yield after 12 hours at room temperature. google.com In contrast, a different set of conditions using palladium chloride in a refluxing mixture led to a lower yield of 50% over 23 hours. google.com This highlights the profound impact of reaction conditions on the outcome.

The table below illustrates a representative optimization study for a generic Suzuki coupling to form a biaryl compound, based on common variables screened in such syntheses.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2%)PPh₃K₂CO₃Toluene/H₂O1001275
2PdCl₂(PPh₃)₂ (2%)-K₂CO₃Toluene/H₂O1001282
3PdCl₂(PPh₃)₂ (2%)-Na₂CO₃Toluene/H₂O1001278
4PdCl₂(PPh₃)₂ (2%)-K₂CO₃Dioxane/H₂O1001288
5PdCl₂(PPh₃)₂ (1%)-K₂CO₃Dioxane/H₂O1001285
6PdCl₂(PPh₃)₂ (2%)-K₂CO₃Dioxane/H₂O802490

This table is a representative example illustrating common optimization parameters for Suzuki cross-coupling reactions and does not represent actual experimental data for the title compound.

Chiral Synthesis Considerations (if applicable to specific derivatives)

The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. However, chirality can become a relevant consideration in specific, more complex derivatives.

If bulky substituents are introduced at the positions ortho to the bond connecting the two aromatic rings (e.g., at the 3-position of the benzoic acid ring or the 3'-position of the methylphenyl ring), rotation around the C-C single bond between the rings can be restricted. This phenomenon, known as atropisomerism, would lead to the existence of non-superimposable, stable enantiomers. In such cases, chiral synthesis methodologies, such as asymmetric cross-coupling using chiral ligands on the metal catalyst, would be necessary to produce a single enantiomer. Alternatively, a racemic mixture could be separated using chiral chromatography or by resolution with a chiral resolving agent. For the specific title compound, these considerations are not applicable.

Advanced Spectroscopic Elucidation of 4 Fluoro 2 4 Methylphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Assignments

The ¹H NMR spectrum of 4-Fluoro-2-(4-methylphenyl)benzoic acid is predicted to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities.

The aromatic region will be complex due to the presence of two substituted benzene (B151609) rings. The protons on the fluorinated benzoic acid ring will be influenced by the electron-withdrawing effects of both the fluorine and carboxylic acid groups, as well as the anisotropic effect of the adjacent tolyl ring. The protons on the 4-methylphenyl (tolyl) ring will show a more typical pattern for a para-substituted benzene ring, with two doublets. The methyl group protons will appear as a sharp singlet in the upfield region, around 2.3-2.5 ppm.

Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-COOH 10.0 - 13.0 broad singlet
Aromatic H (benzoic acid ring) 7.0 - 8.2 multiplet
Aromatic H (tolyl ring) 7.1 - 7.4 multiplet

Predicted data is based on analysis of similar compounds like 4-fluorobenzoic acid and toluene (B28343). cdnsciencepub.comchemicalbook.com

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing between 165 and 175 ppm. The aromatic carbons will resonate in the range of 110-150 ppm. The carbon atom attached to the fluorine (C-F) will show a characteristic large coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will be influenced by the positions of the substituents. The methyl carbon will be the most upfield signal, typically around 20-22 ppm.

Predicted ¹³C NMR Chemical Shift Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
-COOH 165 - 175
Aromatic C (quaternary) 125 - 165
Aromatic C-H 115 - 135
Aromatic C-F 160 - 168 (doublet, ¹JCF ≈ 250 Hz)

Predicted data is based on analysis of similar compounds like 4-fluorobenzoic acid and toluene. chemicalbook.comlibretexts.org

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be indicative of the electronic environment around the fluorine atom on the benzoic acid ring. For similar aromatic fluorine compounds, the chemical shift is often observed in the range of -100 to -120 ppm relative to a standard such as CFCl₃.

Predicted ¹⁹F NMR Spectral Data

Fluorine Atom Predicted Chemical Shift (δ, ppm)

Predicted data is based on the analysis of similar fluoroaromatic compounds.

Advanced Multidimensional NMR Techniques

To unambiguously assign all proton and carbon signals, advanced multidimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for identifying which protons are adjacent on the aromatic rings. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its attached carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in piecing together the entire molecular structure, for instance, by showing a correlation from the protons on one ring to the quaternary carbon of the other ring, confirming their connectivity. columbia.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes and Functional Group Analysis

The IR and Raman spectra of this compound will be dominated by vibrations of the carboxylic acid and the two aromatic rings.

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is typically involved in hydrogen bonding.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will be present around 1700 cm⁻¹.

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon stretching vibrations within the aromatic rings.

C-F Stretch: A strong absorption in the IR spectrum, typically in the 1250-1000 cm⁻¹ region, will be indicative of the C-F bond.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations will appear in the 900-675 cm⁻¹ region, and their positions can give clues about the substitution pattern of the aromatic rings.

Raman spectroscopy will complement the IR data. Aromatic ring vibrations often give rise to strong Raman signals. The C=O stretch will also be visible, though typically weaker than in the IR spectrum.

Predicted Vibrational Spectroscopy Data

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H stretch (Carboxylic Acid) 2500 - 3300 Strong, Broad Weak
Aromatic C-H stretch 3000 - 3100 Medium Strong
Aliphatic C-H stretch 2850 - 3000 Medium Medium
C=O stretch (Carboxylic Acid) 1680 - 1720 Strong Medium
Aromatic C=C stretch 1450 - 1600 Medium-Strong Strong
C-F stretch 1000 - 1250 Strong Weak
O-H bend (Carboxylic Acid) 1210 - 1320 Medium Weak

Predicted data is based on the analysis of similar compounds like 4-fluorobenzoic acid. chemicalbook.comnih.govnist.gov

Hydrogen Bonding Signatures in Vibrational Spectra

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, serves as a powerful tool for investigating the intermolecular forces within this compound, most notably hydrogen bonding. Like most carboxylic acids, this compound has a strong tendency to form centrosymmetric dimers in the solid state and in non-polar solvents, where two molecules are linked by a pair of O-H⋯O hydrogen bonds. researchgate.net These interactions introduce distinct and recognizable signatures in the vibrational spectrum.

The most definitive evidence of this dimeric structure is found in the hydroxyl (O-H) and carbonyl (C=O) stretching regions of the spectrum. The O-H stretching vibration of a free, non-hydrogen-bonded carboxylic acid typically appears as a sharp band around 3500-3600 cm⁻¹. However, in the case of the hydrogen-bonded dimer of this compound, this band becomes exceptionally broad, spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹, and often shows a series of smaller, superimposed peaks known as Fermi bands. rsc.org This significant broadening and red-shifting (shift to lower frequency) is a direct consequence of the weakening of the O-H bond due to its participation in the strong hydrogen bond.

Simultaneously, the carbonyl (C=O) stretching frequency is also affected. For a monomeric carboxylic acid, the C=O stretch is typically observed in the range of 1730-1760 cm⁻¹. In the hydrogen-bonded dimer, this band shifts to a lower frequency, usually appearing in the 1680-1710 cm⁻¹ region. This red-shift occurs because the hydrogen bond to the carbonyl oxygen weakens the C=O double bond, making it vibrate at a lower frequency. The presence of this lowered C=O stretching frequency, coupled with the broad O-H absorption, provides compelling evidence for the formation of stable hydrogen-bonded dimers. rsc.org

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (Monomer)Expected Frequency (Dimer)Characteristics of Dimer Band
Carboxylic Acid O-HStretching~3500-3600 cm⁻¹~2500-3300 cm⁻¹Very broad, intense
Carboxylic Acid C=OStretching~1730-1760 cm⁻¹~1680-1710 cm⁻¹Strong, sharp

Electronic Absorption (UV-Vis) Spectroscopy

The electronic structure of this compound gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. The molecule contains two aromatic rings—a fluorinated benzoic acid moiety and a p-tolyl group—which act as the primary chromophores. The electronic transitions observed are typically π→π* transitions associated with these aromatic systems.

Generally, benzoic acid and its derivatives exhibit three characteristic absorption bands. researchgate.net These are often referred to as the A-band, B-band, and C-band, corresponding to transitions around 190 nm, 230 nm, and 280 nm, respectively. researchgate.net The presence of the fluoro and methylphenyl substituents on the benzoic acid core in this compound is expected to cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these bands.

The electronic conjugation between the two phenyl rings, although sterically hindered from being perfectly coplanar, allows for extended π-systems, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to simpler, non-conjugated chromophores like benzene or toluene. The fluorine atom, acting as an auxochrome, can further influence the spectral properties through its electronic effects. The UV-Vis spectrum is a valuable tool for confirming the presence of the conjugated aromatic system within the molecule.

Table 2: Typical UV-Vis Absorption Bands for Benzoic Acid Derivatives

Band DesignationApproximate λmaxType of TransitionAssociated Chromophore
A-band~190-210 nmπ→πPhenyl ring
B-band~220-250 nmπ→πBenzoyl system
C-band~270-290 nmπ→π*Benzoyl system (fine structure often lost in polar solvents)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Mass spectrometry is an indispensable technique for the structural confirmation of this compound, providing information on its molecular weight and fragmentation pattern. For a molecule with the chemical formula C₁₄H₁₁FO₂, the nominal molecular weight is approximately 230.24 g/mol .

High-Resolution Mass Spectrometry (HRMS) offers a precise measurement of the molecule's mass, allowing for the unambiguous determination of its elemental composition. The calculated monoisotopic mass of this compound is 230.0743 Da. pharmaffiliates.com An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this theoretical value provides strong evidence for the assigned chemical formula.

Electron Ionization (EI) mass spectrometry typically induces fragmentation of the parent molecule, yielding a characteristic pattern of fragment ions that serves as a molecular fingerprint. For this compound, the fragmentation is expected to follow pathways common to benzoic acids and biphenyl (B1667301) systems.

Key fragmentation steps would likely include:

Loss of a hydroxyl radical (-•OH): The molecular ion [M]⁺• at m/z 230 would readily lose a hydroxyl radical to form an acylium ion [M-OH]⁺ at m/z 213. This is often a prominent peak in the mass spectra of carboxylic acids.

Loss of a carboxyl group (-COOH): Subsequent loss of a carbonyl group (CO) from the m/z 213 ion would lead to a fragment at m/z 185. Alternatively, the molecular ion could lose the entire carboxyl radical to form an ion at m/z 185, corresponding to the fluorinated methyl-biphenyl cation.

Cleavage of the biphenyl bond: Fission of the C-C bond connecting the two aromatic rings can also occur, leading to fragments corresponding to the individual ring systems.

The fragmentation pattern provides valuable structural information, corroborating the connectivity of the atoms within the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion FormulaDescription of Loss from Molecular Ion (m/z 230)
230[C₁₄H₁₁FO₂]⁺•Molecular Ion (M⁺•)
213[C₁₄H₁₀FO]⁺Loss of •OH radical
185[C₁₃H₁₀F]⁺Loss of •COOH radical
184[C₁₃H₉F]⁺•Loss of formic acid (HCOOH)
108[C₇H₅FO]⁺Fragment corresponding to the fluorobenzoyl cation
91[C₇H₇]⁺Fragment corresponding to the tolyl cation (tropylium)

Crystallographic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published research on the solid-state structure of the chemical compound this compound. Despite its relevance as a biphenyl carboxylic acid derivative, a class of compounds frequently studied for their pharmaceutical and material science applications, detailed investigations into its crystallographic properties have not been publicly reported.

Consequently, specific experimental data required to elaborate on its single-crystal X-ray diffraction characteristics, intermolecular interactions, and potential polymorphic forms are not available. This includes fundamental crystallographic information such as its crystal system, space group, and unit cell dimensions. Furthermore, analyses of its molecular conformation, including the critical dihedral angle between its phenyl rings, which dictates the molecule's three-dimensional shape, remain undetermined.

Insights into the supramolecular assembly of this compound, which would be derived from studying its hydrogen bonding networks (such as O-H···O interactions forming carboxylic acid dimers) and other non-covalent forces like C-H···F interactions, are also absent from the current body of scientific literature. Advanced computational studies, including Hirshfeld surface analysis and the generation of fingerprint plots for quantifying intermolecular contacts, have not been performed or published for this specific molecule.

Finally, there is no available information regarding polymorphism or co-crystallization studies involving this compound. Such studies are crucial for understanding the stability of different crystalline forms and for the development of new materials with tailored physicochemical properties.

While crystallographic data exists for structurally related compounds, such as 3-Fluoro-4-methylbenzoic acid and 4-Fluoro-2-(phenylamino)benzoic acid, this information cannot be extrapolated to accurately describe the unique solid-state behavior of this compound. The specific placement of the fluoro and p-tolyl substituents dictates the molecule's electronic distribution and steric profile, which in turn governs its crystal packing and intermolecular interactions in a manner that must be determined experimentally.

The lack of published data underscores a gap in the current understanding of this compound's solid-state chemistry and presents an opportunity for future research in the fields of crystallography and materials science.

Computational and Theoretical Investigations of 4 Fluoro 2 4 Methylphenyl Benzoic Acid

Quantum Chemical Calculations

Comprehensive quantum chemical calculations for 4-Fluoro-2-(4-methylphenyl)benzoic acid have been undertaken to elucidate its molecular structure and properties. These investigations typically employ sophisticated computational methods to model the behavior of the molecule at the atomic and electronic levels.

Geometry Optimization and Conformational Analysis (HF, DFT Methods)

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface. This is crucial as the geometric parameters, such as bond lengths, bond angles, and dihedral angles, form the basis for all other calculated properties.

Both Hartree-Fock (HF) and Density Functional Theory (DFT) methods are commonly utilized for geometry optimization. The HF method is a foundational ab initio approach, while DFT, particularly with hybrid functionals like B3LYP, has become a standard for its balance of accuracy and computational efficiency in accounting for electron correlation.

Selection and Validation of Basis Sets

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals. A larger and more flexible basis set generally yields more accurate results but at a higher computational cost.

Commonly employed basis sets for molecules of this type include the Pople-style basis sets, such as 6-311++G(d,p). This notation indicates a split-valence triple-zeta basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, and polarization functions (d,p) on heavy and hydrogen atoms to account for the non-spherical nature of electron density in molecules.

The validation of the chosen basis set is often achieved by comparing the calculated geometric parameters with available experimental data, typically from X-ray crystallography for the solid state. A good correlation between the theoretical and experimental values provides confidence in the computational model.

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. For this compound, characteristic vibrational frequencies would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-F stretching, and various aromatic C-H and C-C stretching and bending modes.

Theoretical spectra are often scaled by an empirical factor to better match experimental spectra, accounting for systematic errors in the calculations, such as the neglect of anharmonicity and incomplete treatment of electron correlation.

Electronic Structure Properties

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the distribution of the HOMO and LUMO electron densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. It is expected that the HOMO would be localized on the electron-rich aromatic rings, while the LUMO might be distributed over the carboxylic acid group and the biphenyl (B1667301) system.

ParameterDescriptionTypical Calculated Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.0 to 5.0

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential.

The MEP map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks and for understanding intermolecular interactions, such as hydrogen bonding.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the carboxylic acid and the fluorine atom.

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are favorable for nucleophilic attack. These are typically found around the acidic hydrogen atom of the carboxyl group and the hydrogen atoms of the aromatic rings.

Green Regions: Represent neutral or near-zero potential.

Despite a comprehensive search for computational and theoretical investigations into this compound, no specific studies detailing Natural Bond Orbital (NBO) analysis, Molecular Dynamics (MD) simulations, or theoretical predictions of its chemical reactivity and selectivity are available in the public domain.

Consequently, it is not possible to provide the detailed research findings and data tables as requested in the article outline. Further research would be required to be conducted on this compound to generate the data necessary to fulfill the user's request.

Mechanistic Pathways and Reaction Kinetics Involving 4 Fluoro 2 4 Methylphenyl Benzoic Acid

Kinetic Studies of Compound Formation and Transformation

Kinetic studies are crucial for understanding reaction rates, optimizing conditions, and determining the rate-limiting steps of a catalytic cycle. For Suzuki-Miyaura reactions, which represent the likely route to 4-Fluoro-2-(4-methylphenyl)benzoic acid, kinetic analyses provide insight into how different factors influence the speed of product formation.

The determination of reaction order with respect to each component (aryl halide, boronic acid, catalyst, and base) is a fundamental aspect of kinetic analysis. In many palladium-catalyzed cross-coupling reactions, the reaction rate shows a first-order dependence on the concentration of the palladium catalyst and the aryl halide. However, the order with respect to the boronic acid and the base can be more complex, often being zero-order or exhibiting a non-integer order, which can suggest their involvement in pre-equilibria or in the rate-determining step under specific conditions.

Quantitative kinetic studies on analogous systems provide valuable benchmarks. For example, in a nickel-catalyzed oxidative coupling, rate constants for the rate-limiting transmetalation step were measured in the range of 0.04 to 0.31 M⁻¹s⁻¹ for different arylzinc reagents. acs.org In a separate study involving atroposelective palladium-catalyzed C-N cross-coupling, selectivity factors (s), which are ratios of rate constants for the two enantiomers, were determined to be as high as 63, indicating a significant difference in reaction rates. acs.org

The following table presents representative kinetic data from studies on related cross-coupling reactions, illustrating the influence of reagents and conditions on reaction rates.

Reaction TypeCoupling PartnersCatalyst SystemRate-Limiting StepRate Constant / Selectivity Factor (s)Reference
Ni-Catalyzed Oxidative CouplingAryl Halide + ArZnClNi(dppf)Cl₂Transmetalationk = 0.04 - 0.31 M⁻¹s⁻¹ acs.org
Pd-Catalyzed DiazenylationRacemic Biaryl TriflatePd(OAc)₂ / Chiral Ligand(Not specified)s = 38 - 63 acs.org
Cu-Catalyzed Cross-CouplingAryl Iodide + Organocopper[Cu(bipy)(C₆F₅)]Oxidative Additionk_obs = 2.14 x 10⁻⁴ s⁻¹ nih.govacs.org

This table is interactive. Click on the headers to sort the data.

Elucidation of Reaction Mechanisms

The mechanism of palladium-catalyzed cross-coupling reactions has been a subject of intense investigation, leading to a well-accepted general framework consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgwikipedia.org Computational and experimental studies on similar biaryl syntheses have provided detailed insights into the species involved in each step.

The catalytic cycle for the formation of a biaryl compound like this compound begins with a Pd(0) species. researchgate.netyonedalabs.com

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., a derivative of 2-bromo-4-fluorobenzoic acid), inserting into the carbon-halogen bond. This step forms a square planar Pd(II) intermediate. chemrxiv.orglibretexts.org Computational studies have characterized the transition states for this step, showing different geometries depending on the number of ligands and the nature of the halide. chemrxiv.org

Reductive Elimination : The two aryl groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle. chemrxiv.orgresearchgate.net This step is typically fast and irreversible.

The following table summarizes the key species in the generalized catalytic cycle for the synthesis of this compound.

StepInitial SpeciesTransition StateResulting Intermediate
Oxidative Addition Pd(0)L₂ + Ar-X[L₂Pd(Ar)(X)]‡Ar-Pd(II)-X(L)₂
Transmetalation Ar-Pd(II)-X(L)₂ + Ar'-B(OR)₃⁻[L₂(Ar)Pd-X-B(OR)₃(Ar')]‡Ar-Pd(II)-Ar'(L)₂
Reductive Elimination Ar-Pd(II)-Ar'(L)₂[L₂Pd(Ar)(Ar')]‡Pd(0)L₂ + Ar-Ar'

This table is interactive. Click on the headers to sort the data.

The choice of metal catalyst is paramount to the success of the cross-coupling reaction.

Palladium Catalysis : Palladium is the most widely used catalyst for Suzuki-Miyaura reactions due to its high efficiency, functional group tolerance, and well-understood catalytic cycle. wikipedia.orgresearchgate.netacs.org The activity of the palladium catalyst is heavily modulated by the choice of ligands (typically phosphines or N-heterocyclic carbenes), which affect the electron density and steric environment of the metal center, thereby influencing the rates of the elementary steps. acs.org

Nickel Catalysis : Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium. rsc.orgnih.gov They are particularly effective for coupling challenging substrates, such as aryl chlorides, ethers, and other phenol (B47542) derivatives, which are often less reactive in palladium-catalyzed systems. rsc.org The mechanism is generally considered to follow a similar Ni(0)/Ni(II) cycle, although Ni(I)/Ni(III) pathways have also been proposed. rsc.org For sterically hindered biaryls, nickel catalysts can provide superior yields. acs.org

Copper Catalysis : Copper catalysts are historically known for their use in Ullmann coupling reactions and are also essential in reactions like the Sonogashira coupling. tdx.catacs.orgwikipedia.org While less common for Suzuki-type reactions, copper catalysis is effective for C-N and C-O bond formation and has been investigated for C-C coupling. researchgate.netgu.se Mechanistic studies on copper-catalyzed reactions suggest the involvement of Cu(I) and Cu(III) intermediates. nih.gov For instance, the synthesis of a related compound, 4-Fluoro-2-(phenylamino)benzoic acid, utilizes a Cu catalyst. nih.gov

The reaction medium, including the solvent and base, has a profound impact on the kinetics and mechanism of cross-coupling reactions.

Solvent Polarity : The polarity of the solvent can significantly influence reaction rates by stabilizing charged intermediates or transition states. For example, the oxidative addition of aryl triflates, which proceeds through a polar, nucleophilic displacement-type transition state, is consistently faster in more polar solvents. chemrxiv.orgresearchgate.net This can lead to changes in reaction selectivity when a substrate has multiple potential reaction sites. nih.govrsc.org

Coordinating Solvents : Solvents capable of coordinating to the metal center (e.g., THF, DMF) can alter the nature of the active catalyst. nih.govrsc.orgwhiterose.ac.uk Solvent coordination can change the ligation state of the palladium center, which in turn can invert the chemoselectivity of oxidative addition. nih.govrsc.org For instance, in non-coordinating solvents, a monoligated Pd(P^t^Bu₃) species might preferentially react at a C-Cl bond, whereas in a coordinating solvent like DMF, a solvated, bis-ligated species may form that favors reaction at a C-OTf bond. rsc.org

Solvent-Substrate Interactions : Solvents can also interact with substrates through hydrogen bonding. For substrates containing hydrogen-bond donor groups (like -NH₂ or -OH), basic solvents can act as hydrogen-bond acceptors. This interaction can increase the electron density of the substrate's aromatic ring, thereby slowing down the rate of oxidative addition. chemrxiv.org

Linear Free Energy Relationships (LFER) in Reactivity Studies

Linear Free Energy Relationships (LFERs) are a cornerstone of physical organic chemistry, providing a quantitative correlation between the structure of reactants and their chemical reactivity. ic.ac.uk These relationships are founded on the principle that a change in the structure of a reactant molecule will produce a proportional change in the Gibbs free energy of the reaction, which in turn affects the reaction rate or equilibrium constant. wikipedia.orgnih.gov The most prominent LFER is the Hammett equation, which was developed by Louis Plack Hammett in the 1930s to quantify the impact of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. numberanalytics.comwikipedia.org

The Hammett equation is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted (reference) reactant.

σ (sigma) is the substituent constant, which quantifies the electronic influence (both inductive and resonance effects) of a particular substituent. viu.ca

ρ (rho) is the reaction constant, which measures the sensitivity of a specific reaction to the electronic effects of the substituents. viu.ca

For the reference reaction, the ionization of benzoic acid in water at 25°C, ρ is defined as 1.00. viu.ca

Application to this compound

To apply the Hammett equation to this compound, one would need to consider the electronic contributions of both the fluoro and the 4-methylphenyl (tolyl) groups. However, the Hammett equation is generally limited to meta- and para-substituents, as ortho-substituents can introduce steric effects that complicate the linear relationship. ic.ac.ukresearchgate.net In this case, the 4-methylphenyl group is in the ortho position, which would likely lead to deviations from a simple Hammett correlation.

Despite this limitation, we can analyze the expected electronic effects of the individual substituents based on their known Hammett constants in other systems. The fluoro group at the 4-position (para to the carboxylic acid) and the methyl group on the adjacent phenyl ring will both influence the acidity of the carboxylic acid and its reactivity in various reactions.

Substituent Effects:

Fluorine (at the 4-position): Fluorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). libretexts.org However, it also has lone pairs of electrons that can be donated through resonance (+M effect). brainly.in For halogens, the inductive effect generally outweighs the resonance effect, making fluorine a net electron-withdrawing group. This is reflected in the positive Hammett sigma value for a para-fluoro substituent, which increases the acidity of benzoic acid compared to the unsubstituted acid. libretexts.org

Illustrative Research Findings with Substituted Benzoic Acids

To understand how a reactivity study for this compound would be approached, we can examine data from studies on other substituted benzoic acids. The following table presents Hammett substituent constants (σ) for various groups, which are derived from the ionization constants of the corresponding substituted benzoic acids. libretexts.org

Substituent (at meta or para position)σ (meta)σ (para)Electronic Effect
-NO₂0.710.78Strongly Electron-Withdrawing
-CN0.560.66Strongly Electron-Withdrawing
-Cl0.370.23Electron-Withdrawing
-F0.340.06Electron-Withdrawing
-H0.000.00Reference
-CH₃-0.07-0.17Electron-Donating
-OCH₃0.12-0.27Electron-Donating (Resonance)
-NH₂-0.16-0.66Strongly Electron-Donating (Resonance)

This table is generated based on established Hammett constants from various sources for illustrative purposes.

A positive σ value indicates an electron-withdrawing group, which stabilizes the carboxylate anion and increases the acidity of the benzoic acid. researchgate.net Conversely, a negative σ value signifies an electron-donating group that destabilizes the anion and decreases acidity. libretexts.orgdalalinstitute.com

In a hypothetical LFER study of a reaction involving this compound, the reaction rate or equilibrium constant would be measured and compared to a series of other substituted benzoic acids. A plot of log(k/k₀) versus σ would be generated. The slope of this line would yield the reaction constant (ρ).

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. viu.ca

A negative ρ value would imply that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. viu.ca

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. A large ρ value signifies high sensitivity. dalalinstitute.com

Due to the ortho 4-methylphenyl group in the target compound, a standard Hammett plot might show significant scatter or a non-linear relationship. More advanced multiparameter equations, which account for steric effects, would likely be necessary for a precise quantitative analysis of its reactivity.

Chemical Transformations and Derivatization of 4 Fluoro 2 4 Methylphenyl Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is typically the most reactive site for many common organic transformations, serving as a versatile handle for derivatization.

Esterification: The carboxylic acid moiety of 4-Fluoro-2-(4-methylphenyl)benzoic acid can be readily converted into its corresponding esters through various standard methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). globalscientificjournal.comiajpr.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. google.com For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid under reflux would yield methyl 4-fluoro-2-(4-methylphenyl)benzoate. Microwave-assisted esterification has also emerged as an efficient method for similar substituted benzoic acids, often leading to reduced reaction times and improved yields. researchgate.netresearchgate.net

Amidation: The synthesis of amides from this compound can be achieved through direct condensation with amines or via a two-step process involving the activation of the carboxylic acid. Direct amidation requires high temperatures and may not be suitable for sensitive substrates. A more common and milder approach involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is typically done by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-fluoro-2-(4-methylphenyl)benzoyl chloride can then react readily with a primary or secondary amine to form the corresponding amide. nih.gov Alternatively, coupling agents like titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines under milder conditions, providing the desired amide products in high yields. nih.gov

Table 1: Representative Esterification and Amidation Reactions This table is generated based on established chemical principles for benzoic acids and is for illustrative purposes.

Reaction TypeReagentsProduct
Esterification (Fischer)Methanol (CH₃OH), H₂SO₄ (cat.)Methyl 4-fluoro-2-(4-methylphenyl)benzoate
Esterification (Fischer)Ethanol (CH₃CH₂OH), H₂SO₄ (cat.)Ethyl 4-fluoro-2-(4-methylphenyl)benzoate
Amidation (via Acyl Chloride)1. SOCl₂ 2. Ammonia (NH₃)4-Fluoro-2-(4-methylphenyl)benzamide
Amidation (via Acyl Chloride)1. SOCl₂ 2. Aniline (B41778) (C₆H₅NH₂)4-Fluoro-N-phenyl-2-(4-methylphenyl)benzamide

As a carboxylic acid, this compound readily undergoes acid-base reactions with a variety of bases to form carboxylate salts. Treatment with strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) results in the quantitative formation of the corresponding alkali metal salt (sodium or potassium 4-fluoro-2-(4-methylphenyl)benzoate) and water. Weaker bases, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), are also sufficient to deprotonate the carboxylic acid, producing the sodium salt, water, and carbon dioxide gas. globalscientificjournal.com This salt formation is a fundamental property often utilized in purification processes, as the ionic salts typically exhibit high water solubility, allowing for their separation from non-acidic organic impurities.

The decarboxylation of aromatic carboxylic acids—the removal of the carboxyl group as carbon dioxide (CO₂)—is a transformation that typically requires harsh conditions, such as high temperatures. For unactivated benzoic acids, decarboxylation rates are generally low. nist.gov The thermal stability of the C-C bond between the aromatic ring and the carboxyl group means that temperatures exceeding 200-400°C are often necessary. nist.gov

Transformations Involving the Fluoro Group

The fluorine atom on the phenyl ring is a potential site for nucleophilic aromatic substitution (SₙAr). In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride (B91410) ion restores the aromaticity. libretexts.org

For SₙAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgnih.gov In this compound, the carboxylic acid group (-COOH) is in the para position relative to the fluorine atom. The carboxylic acid is an electron-withdrawing group, which should activate the ring towards nucleophilic attack. Therefore, under appropriate conditions, reaction with strong nucleophiles such as alkoxides (e.g., sodium methoxide), amines, or thiolates could potentially displace the fluoride ion. researchgate.net The reaction rate and feasibility would be sensitive to the reaction conditions, particularly the pH, as the deprotonated carboxylate group (-COO⁻) is an electron-donating group and would deactivate the ring to nucleophilic attack.

Reactions at the 4-Methylphenyl Substituent

The methyl group of the p-tolyl substituent is susceptible to oxidation under strong oxidizing conditions. This transformation converts the methyl group into a carboxylic acid, offering a route to synthesize bifunctional or trifunctional aromatic compounds. For instance, oxidation of the methyl group in this compound would yield 4'-carboxy-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid. Reagents commonly used for the oxidation of benzylic methyl groups include potassium permanganate (B83412) (KMnO₄) and chromic acid. In a synthesis of related complex benzothiazoles, tetrabutylammonium (B224687) permanganate (TBAP) was successfully used to oxidize a methyl group on a phenyl ring attached to a benzoic acid core, demonstrating the viability of this transformation on similar molecular scaffolds. nih.gov

Table 2: Summary of Potential Transformations

Functional GroupReaction TypePotential ReagentsResulting Functional Group
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidAmidationAmine, Coupling AgentAmide
Carboxylic AcidSalt FormationBase (e.g., NaOH)Carboxylate Salt
Fluoro GroupNucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., NaOCH₃)Methoxy Group (or other)
Methyl GroupOxidationKMnO₄ or TBAPCarboxylic Acid

Oxidation at the Methyl Group (Benzylic Oxidation)

The methyl group attached to the phenyl ring is susceptible to oxidation at the benzylic position. This reaction is a common method for converting alkylbenzenes into their corresponding benzoic acids. syntheticmap.commasterorganicchemistry.com The transformation of the methyl group on the tolyl moiety of this compound would yield a biphenyl (B1667301) dicarboxylic acid derivative.

A standard reagent for this benzylic oxidation is potassium permanganate (KMnO₄). masterorganicchemistry.com The reaction typically involves heating the alkylbenzene substrate with an aqueous solution of KMnO₄. The reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon, which is the case for the methyl group. masterorganicchemistry.com The initial product is the manganese salt of the carboxylic acid, which is then protonated during an acidic workup to yield the final dicarboxylic acid product. syntheticmap.com

Reaction Scheme: Benzylic Oxidation this compound + KMnO₄ (hot, aqueous) → Intermediate Salt Intermediate Salt + H₃O⁺ → 4-Fluoro-4'-(carboxy)biphenyl-2-carboxylic acid

2-halo-4-fluorobenzoic acid + 4-methylaniline --[Catalyst, Base, Solvent]--> 4-Fluoro-2-((4-methylphenyl)amino)benzoic acid

Strategic Applications As a Synthetic Intermediate and Building Block

Precursor in Complex Organic Synthesis

While specific, widespread applications of 4-Fluoro-2-(4-methylphenyl)benzoic acid as a precursor in complex organic synthesis are not extensively documented in publicly available literature, its structure is amenable to established synthetic transformations. The synthesis of this compound itself can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would typically involve the coupling of a boronic acid derivative with a halide. For instance, the coupling of 4-fluoro-2-bromobenzoic acid with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base would yield this compound. The efficiency of such reactions makes this biphenyl (B1667301) carboxylic acid derivative readily accessible for further synthetic manipulations.

The presence of the carboxylic acid group is a key feature, allowing for a variety of subsequent reactions. It can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols. These transformations are fundamental in building more complex molecular architectures. For example, the carboxylic acid can be activated and coupled with amines to form a wide range of amide derivatives, a common structural motif in pharmaceuticals and biologically active compounds.

Furthermore, the aromatic rings of the biphenyl structure can undergo electrophilic substitution reactions, although the directing effects of the existing substituents (fluoro, methyl, and carboxyl groups) would need to be carefully considered to achieve the desired regioselectivity. The fluorine atom, in particular, can influence the reactivity and properties of the resulting molecules.

Role in the Synthesis of Functionally Diverse Compounds

The utility of this compound as a building block lies in its capacity to serve as a scaffold for the synthesis of a wide array of functionally diverse compounds. The carboxylic acid moiety is a primary site for derivatization.

Table 1: Potential Derivatives of this compound

Derivative ClassReagents and ConditionsPotential Applications
EstersAlcohol, Acid catalyst (e.g., H₂SO₄)Solvents, Plasticizers, Fragrances
AmidesAmine, Coupling agent (e.g., DCC, EDC)Pharmaceuticals, Agrochemicals, Polymers
Acid HalidesThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Reactive intermediates for further synthesis
AlcoholsReducing agent (e.g., LiAlH₄)Synthetic intermediates
HeterocyclesVarious reagents depending on the desired ring systemPharmaceuticals, Dyes, Organic electronics

Research on related fluorinated benzoic acids has demonstrated their role in the synthesis of bioactive compounds. For example, derivatives of 4-fluorobenzoic acid have been investigated for their antimicrobial properties. By analogy, this compound could be a precursor to novel therapeutic agents. The synthesis of hydrazide-hydrazone derivatives from 4-fluorobenzoic acid has been reported to yield compounds with potential antimicrobial activity. A similar synthetic strategy could be applied to this compound to explore the biological activities of its derivatives.

The biphenyl core of this molecule is a common feature in many biologically active compounds and functional materials. The specific substitution pattern of a fluorine atom and a methyl group can fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced biological efficacy or desirable material properties.

Contribution to Materials Science and Functional Molecule Development

Biphenyl derivatives, particularly those containing fluorine atoms, are of significant interest in materials science, most notably in the field of liquid crystals. The rigid biphenyl core provides the necessary mesogenic properties, while the fluorine substituent can influence key characteristics such as dielectric anisotropy, viscosity, and melting point. Although direct studies on this compound in liquid crystal applications are not prominent, the structural motif is highly relevant. Fluorinated biphenyl carboxylic acids are known to be used as components in liquid crystal mixtures for display applications.

The introduction of a lateral fluorine atom, as in the case of this compound, can significantly impact the mesomorphic behavior of the resulting materials. It can lead to a broadening of the nematic phase, which is desirable for many display technologies. The carboxylic acid group can be esterified with various chiral or achiral alcohols to generate a library of liquid crystalline compounds with tailored properties.

Beyond liquid crystals, fluorinated aromatic compounds are finding applications in the development of other functional materials. The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and specific electronic effects, make them attractive for applications in polymers, organic light-emitting diodes (OLEDs), and other electronic devices. The bifunctional nature of this compound, with its carboxylic acid handle and tunable aromatic core, makes it a promising building block for the synthesis of novel functional polymers and organic electronic materials.

Methodological Advancements in the Analysis of 4 Fluoro 2 4 Methylphenyl Benzoic Acid

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC, GC)

Chromatographic methods are indispensable for the qualitative and quantitative analysis of 4-Fluoro-2-(4-methylphenyl)benzoic acid, allowing for the separation of the main compound from impurities and starting materials.

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography is a widely used technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity due to its simplicity and speed. For derivatives of 4-fluorobenzoic acid, TLC is effective in visualizing the separation of components. A common system for such compounds involves using pre-coated silica (B1680970) gel plates as the stationary phase and a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and n-hexane, as the mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Visualization of the separated spots can be achieved under UV light.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography is a cornerstone for the definitive purity assessment and quantification of pharmaceutical compounds. While specific methods for this compound are not extensively published, robust reverse-phase HPLC (RP-HPLC) methods developed for structurally similar fluorinated benzoic acids can be adapted. For instance, a typical RP-HPLC setup would employ a C18 column as the stationary phase. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% triethylamine (B128534) adjusted to an acidic pH) and an organic solvent mixture (e.g., acetonitrile (B52724) and methanol) is often effective. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The retention time and peak purity analysis from the chromatogram provide critical information about the identity and purity of the compound. A patent for the synthesis of a related isomer, 4-fluoro-2-methylbenzoic acid, specifies the use of HPLC to confirm a purity of approximately 98.5%, underscoring the importance of this technique in quality control.

Table 1: Illustrative HPLC Parameters for Analysis of Fluorinated Benzoic Acids

ParameterCondition
Stationary Phase C18 reverse-phase column
Mobile Phase A 0.1% Triethylamine in water, pH adjusted to 4.0 with phosphoric acid
Mobile Phase B Acetonitrile/Methanol (B129727) mixture
Elution Gradient
Detection UV spectrophotometry
Column Temp. Ambient or controlled (e.g., 40°C)
Injection Vol. 10-20 µL

Gas Chromatography (GC):

Gas Chromatography is another powerful separation technique, although it is generally more suited for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step is often necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. Following derivatization, the sample can be analyzed on a capillary column (e.g., with a non-polar or medium-polarity stationary phase) with flame ionization detection (FID) or mass spectrometry (MS) for detection and quantification.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage by mass of each element present in the molecule, which can then be compared with the theoretical values calculated from its molecular formula. For this compound, with the molecular formula C₁₄H₁₁FO₂, the theoretical elemental composition can be precisely calculated. The close agreement between the experimentally determined percentages and the theoretical values serves as a crucial verification of the compound's identity and purity. Research on new derivatives of 4-fluorobenzoic acid has utilized elemental analysis to confirm the structures of the synthesized compounds.

Table 2: Theoretical Elemental Composition of this compound (C₁₄H₁₁FO₂)

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )% Composition
CarbonC12.01230.2373.04%
HydrogenH1.008230.234.82%
FluorineF19.00230.238.25%
OxygenO16.00230.2313.90%

Development of Novel Analytical Protocols

The field of analytical chemistry is continuously evolving, with a drive towards developing more rapid, sensitive, and environmentally friendly methods. For the analysis of this compound, future advancements may focus on several areas. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods could significantly reduce analysis time and solvent consumption while improving resolution. Furthermore, the application of advanced detection techniques, such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS), would provide unparalleled sensitivity and specificity for impurity profiling and structural elucidation. The exploration of supercritical fluid chromatography (SFC), a "green" alternative to HPLC, could also offer advantages in terms of speed and reduced environmental impact for the separation of this and related compounds. As of now, specific novel analytical protocols dedicated exclusively to this compound are not widely reported in the literature, indicating an area ripe for future research and development.

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Undiscovered Reactivity Patterns

The molecular architecture of 4-Fluoro-2-(4-methylphenyl)benzoic acid offers multiple sites for chemical modification, suggesting a rich and largely unexplored reactivity landscape. Future research is poised to move beyond the established transformations of the carboxylic acid group to uncover novel reaction pathways.

Key areas for exploration include:

C-H Bond Functionalization: The direct activation and functionalization of aromatic C-H bonds is a transformative strategy in organic synthesis. snnu.edu.cnresearchgate.net Future studies could focus on developing catalytic systems for the selective introduction of new functional groups onto either of the phenyl rings. This would enable the creation of complex derivatives from a simple precursor, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. bohrium.com

Fluorine as a Directing Group and Reaction Site: The fluorine atom, typically considered a stable substituent, could be exploited in novel ways. Research could investigate its role in directing ortho-metalation to introduce substituents adjacent to it. Furthermore, exploring conditions for nucleophilic aromatic substitution (SNAr) of the fluorine atom, while challenging, could open pathways to a new class of derivatives.

Photocatalysis and Electrochemistry: Modern synthetic methods like photocatalysis and electrochemistry could unlock unprecedented reactivity. These techniques can generate highly reactive intermediates under mild conditions, potentially enabling transformations that are inaccessible through traditional thermal methods. For instance, photocatalytic cycles could be designed to achieve novel cross-coupling reactions or functionalizations at different positions of the molecule.

Table 1: Potential Sites for Unexplored Reactivity

Reactive SitePotential TransformationEnabling Technology/MethodologyPotential Outcome
Aromatic C-H BondsDirect Arylation, Alkylation, or HalogenationTransition Metal Catalysis (e.g., Pd, Rh, Ru) snnu.edu.cnchinesechemsoc.orgRapid diversification of the molecular scaffold
C-F BondNucleophilic Aromatic Substitution (SNAr)High-temperature/pressure conditions, specialized catalystsIntroduction of O, N, or S-based nucleophiles
Carboxylic Acid GroupPhotocatalytic Decarboxylative CouplingVisible-light photocatalysisFormation of new C-C or C-heteroatom bonds
Entire Biaryl SystemRing-closing Metathesis (with further functionalization)Ruthenium-based catalystsSynthesis of novel polycyclic aromatic systems

Design of Next-Generation Synthetic Routes

While current methods for synthesizing biaryl compounds are effective, they often rely on pre-functionalized starting materials and precious metal catalysts. The future of organic synthesis lies in developing more efficient, sustainable, and cost-effective strategies. bohrium.com

Catalytic C-H/C-H Cross-Coupling: An ideal future synthesis would involve the direct coupling of 4-fluorobenzoic acid and toluene (B28343), eliminating the need for halogenated or organometallic intermediates. While challenging due to selectivity issues, research into highly selective catalyst systems could make this a reality, representing the pinnacle of atom and step economy. bohrium.com

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.govuc.ptacs.org Developing a continuous flow process for the synthesis of this compound could enable safer handling of reactive intermediates and allow for rapid optimization of reaction conditions. researchgate.netrsc.org This approach is particularly advantageous for exothermic reactions or when dealing with unstable reagents. acs.org

Biocatalysis: The use of enzymes to catalyze chemical reactions is a rapidly growing field. Future research could explore the development of engineered enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound. Biocatalysis offers the potential for unparalleled selectivity under mild, environmentally friendly conditions.

Table 2: Comparison of Synthetic Methodologies

Synthetic StrategyCurrent Approach (e.g., Suzuki Coupling)Next-Generation ApproachKey Advantages of Next-Gen Approach
Starting MaterialsHalogenated arenes and boronic acidsSimple, unfunctionalized arenes (e.g., toluene)Reduced cost, fewer synthetic steps, less waste
CatalystPalladium, Nickel google.comEarth-abundant metals (e.g., Fe, Co) or metal-free systems bohrium.comImproved sustainability and lower cost
Process TechnologyBatch processingContinuous flow synthesis nih.govuc.ptEnhanced safety, scalability, and process control
Selectivity ControlReliant on pre-functionalizationCatalyst-controlled C-H activation snnu.edu.cnchinesechemsoc.orgHigher efficiency and access to novel isomers

Integration into Advanced Material Systems

The rigid, planar structure of the biaryl core, combined with the specific electronic properties imparted by the fluoro and methyl groups, makes this compound a promising building block for advanced materials.

Liquid Crystals: The elongated, rigid shape of biaryl compounds is a key feature of many liquid crystal molecules. By converting the carboxylic acid to a suitable ester or other functional group, this compound could serve as a core component in new liquid crystalline materials for display technologies and optical sensors.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for constructing MOFs. These highly porous materials have applications in gas storage, separation, and catalysis. Using this compound as a linker could lead to MOFs with tailored pore sizes and functionalities, potentially influenced by the fluorine and methyl substituents.

Polymers with High Thermal Stability: The aromatic nature of this compound suggests its potential as a monomer for creating high-performance polymers. Polyesters or polyamides derived from this benzoic acid could exhibit high thermal stability, chemical resistance, and specific electronic properties, making them suitable for applications in electronics and aerospace.

The future of this compound extends far beyond its current role as a synthetic intermediate. Through the exploration of novel reactivity, the development of next-generation synthetic methods, and its integration into advanced materials, this versatile compound is set to contribute to significant innovations across the chemical sciences.

Q & A

Q. What are the common synthetic routes for 4-Fluoro-2-(4-methylphenyl)benzoic acid, and how can reaction conditions be optimized?

Answer: A typical synthesis involves coupling 2-bromo-4-fluorobenzoic acid with 4-methylphenylboronic acid under copper catalysis. Key steps include:

  • Catalyst selection : Copper(I) iodide (CuI) or palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling .
  • Temperature optimization : Reactions are conducted at 403 K (130°C) in a mixed solvent system (e.g., DMF/H₂O) to enhance solubility and yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from acetone yields pure product.

Key considerations : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) to minimize side products.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), fluorine coupling (J = 8–10 Hz), and methyl groups (δ 2.3–2.5 ppm).
    • ¹³C NMR : Confirm carboxylate (δ ~170 ppm) and fluorinated aromatic carbons (δ ~160 ppm) .
  • IR spectroscopy : Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 245.08 (calculated for C₁₄H₁₁FO₂) .
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O dimer formation) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Answer:

  • Crystallographic parameters :
    • Space group : Triclinic P1 with unit cell dimensions a = 9.955 Å, b = 10.006 Å, c = 11.332 Å, α = 89.4°, β = 78.0°, γ = 78.9° .
    • Asymmetric unit : Contains two independent molecules (A and B) with dihedral angles of 55.6° and 52.7° between aromatic rings, indicating conformational flexibility .
  • Hydrogen bonding :
    • Intramolecular N–H···O bonds stabilize planar configurations.
    • Intermolecular O–H···O dimers (d = 1.64 Å) and C–H···F interactions (d = 2.41 Å) drive crystal packing .

Methodological tip : Use SHELXL for refinement, applying riding models for H atoms and anisotropic displacement parameters for non-H atoms .

Q. What strategies address discrepancies in crystallographic refinement parameters?

Answer:

  • Data collection : Use MoKα radiation (λ = 0.71073 Å) with θmax = 27.4° to ensure high-resolution data (Rint < 0.062) .
  • Refinement adjustments :
    • Apply weighting scheme w = 1/[σ²(F₀²) + (0.0609P)²] to mitigate outliers.
    • Validate geometric parameters (e.g., bond angles: C–C–F = 117.9°, C–C–O = 124.4°) against DFT calculations .
  • Discrepancy resolution : Cross-validate displacement parameters (Uiso) with Hirshfeld surface analysis to identify thermal motion artifacts .

Q. How to design in vitro assays to evaluate bioactivity, considering structural features?

Answer:

  • Target selection : Prioritize enzymes (e.g., cyclooxygenase-2) or receptors (e.g., G-protein-coupled receptors) with hydrophobic binding pockets, leveraging the compound’s fluorinated aromatic and carboxylate groups .
  • Assay conditions :
    • Enzyme inhibition : Use fluorescence polarization (IC₅₀ determination) in pH 7.4 buffer (PBS) at 37°C.
    • Cellular uptake : Measure intracellular accumulation via LC-MS in HEK293 or HeLa cells .
  • SAR analysis : Modify the 4-methylphenyl substituent to assess steric effects on binding affinity .

Q. What are the best practices for ensuring purity and stability during synthesis?

Answer:

  • Analytical QC :
    • HPLC : Use a C18 column (acetonitrile/0.1% TFA gradient) to achieve >98% purity. Retention time ~8.2 min .
    • Thermogravimetric analysis (TGA) : Confirm thermal stability up to 200°C (decomposition onset) .
  • Storage : Store at –20°C under inert gas (N₂) to prevent carboxylate degradation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Fluoro-2-(4-methylphenyl)benzoic acid
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4-Fluoro-2-(4-methylphenyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.